

An In-Depth Technical Guide to 6-Cyanopicolinamide

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Compound of Interest

Compound Name: 6-Cyanopicolinamide

CAS No.: 52368-18-0

Cat. No.: B2603277

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CAS Number: 52368-18-0

This guide provides a comprehensive technical overview of **6-Cyanopicolinamide**, a key heterocyclic intermediate in medicinal chemistry and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, and potential applications.

Introduction and Chemical Identity

6-Cyanopicolinamide, a substituted pyridine derivative, holds significance as a versatile building block in the synthesis of complex organic molecules. Its structure incorporates both a nitrile and an amide functional group attached to a pyridine ring, bestowing upon it unique reactivity and potential for diverse chemical transformations.

The Chemical Abstracts Service (CAS) has assigned the number 52368-18-0 to **6-Cyanopicolinamide**, unequivocally identifying this specific chemical substance.^{[1][2][3][4][5]} This unique identifier is crucial for accurate documentation and retrieval of information in scientific literature and chemical databases.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of **6-Cyanopicolinamide** is fundamental for its effective utilization in research and development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **6-Cyanopicolinamide**.

Property	Value	Source
CAS Number	52368-18-0	[1][2][3][4][5]
Molecular Formula	C ₇ H ₅ N ₃ O	[1]
Molecular Weight	147.14 g/mol	[1]
Appearance	Off-white to light yellow solid (Predicted)	
Melting Point	Not explicitly found in searches	
Solubility	Soluble in polar organic solvents like DMSO and DMF (Predicted)	
Purity	Commercially available up to 95%	[1]

Note: Some properties are predicted based on the structure and data for analogous compounds due to the absence of specific experimental data in the searched literature.

Spectroscopic Data Interpretation

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of **6-Cyanopicolinamide**. While specific experimental spectra for this compound were not found in the conducted searches, a predictive analysis based on its functional groups is provided below.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the cyano and amide groups. Protons ortho and para to the nitrogen will appear at a lower field (higher ppm) compared to the meta proton. The amide protons will likely appear as a broad singlet.
- ^{13}C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons of the cyano and carbonyl groups will have characteristic chemical shifts at the downfield region of the spectrum.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the vibrational frequencies of its key functional groups:
 - A sharp, strong absorption band around $2220\text{-}2240\text{ cm}^{-1}$ is indicative of the $\text{C}\equiv\text{N}$ (nitrile) stretching vibration.
 - A strong absorption band in the region of $1650\text{-}1690\text{ cm}^{-1}$ will correspond to the $\text{C}=\text{O}$ (amide I band) stretching vibration.
 - N-H stretching vibrations of the primary amide will appear as two bands in the $3100\text{-}3500\text{ cm}^{-1}$ region.
 - C-N stretching and N-H bending vibrations will also be present in the fingerprint region.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of **6-Cyanopicolinamide** (147.14 g/mol). Fragmentation patterns will likely involve the loss of the amide group, the cyano group, and cleavage of the pyridine ring, providing further structural confirmation.

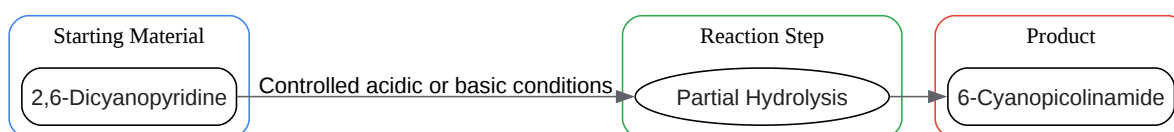
Synthesis Methodologies

The synthesis of **6-Cyanopicolinamide** can be approached through several strategic pathways, leveraging established reactions in heterocyclic chemistry. A plausible and efficient synthetic route involves the selective functionalization of a pre-existing pyridine scaffold.

Retrosynthetic Analysis and Proposed Synthetic Workflow

A logical retrosynthetic approach would involve the disconnection of the amide and cyano groups, leading back to simpler pyridine precursors. One practical synthetic strategy would be the partial hydrolysis of a dinitrile precursor or the amidation of a cyano-substituted picolinic acid derivative.

A proposed synthetic workflow is illustrated below:



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Caption: Proposed synthesis of **6-Cyanopicolinamide** via partial hydrolysis.

Detailed Experimental Protocol (Hypothetical)

The following protocol describes a potential method for the synthesis of **6-Cyanopicolinamide** based on the partial hydrolysis of 2,6-dicyanopyridine. This protocol is illustrative and would require optimization.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dicyanopyridine in a suitable solvent mixture, such as aqueous ethanol.
- **Reagent Addition:** Carefully add a controlled amount of a hydrolyzing agent, such as a mineral acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide), to the solution. The stoichiometry of the hydrolyzing agent is critical to favor mono-hydrolysis over the formation of the dicarboxylic acid.

- **Reaction Monitoring:** Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Work-up and Isolation:** Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a suitable acid or base. The product may precipitate out of the solution or can be extracted with an appropriate organic solvent.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel to obtain pure **6-Cyanopicolinamide**.
- **Characterization:** Confirm the identity and purity of the synthesized compound using NMR, IR, and MS, comparing the obtained data with the expected spectroscopic profiles.

Applications in Drug Discovery and Development

While specific biological activities for **6-Cyanopicolinamide** were not prominently featured in the searched literature, its structural motifs are present in a variety of pharmacologically active molecules. Picolinamide derivatives, in general, have garnered significant interest in drug discovery for their diverse therapeutic potential.

Potential as a Scaffold in Medicinal Chemistry

The **6-Cyanopicolinamide** scaffold can serve as a versatile starting point for the synthesis of more complex molecules with potential therapeutic applications. The cyano group can be transformed into other functional groups, such as amines or carboxylic acids, while the amide functionality can be modified to modulate pharmacokinetic and pharmacodynamic properties.

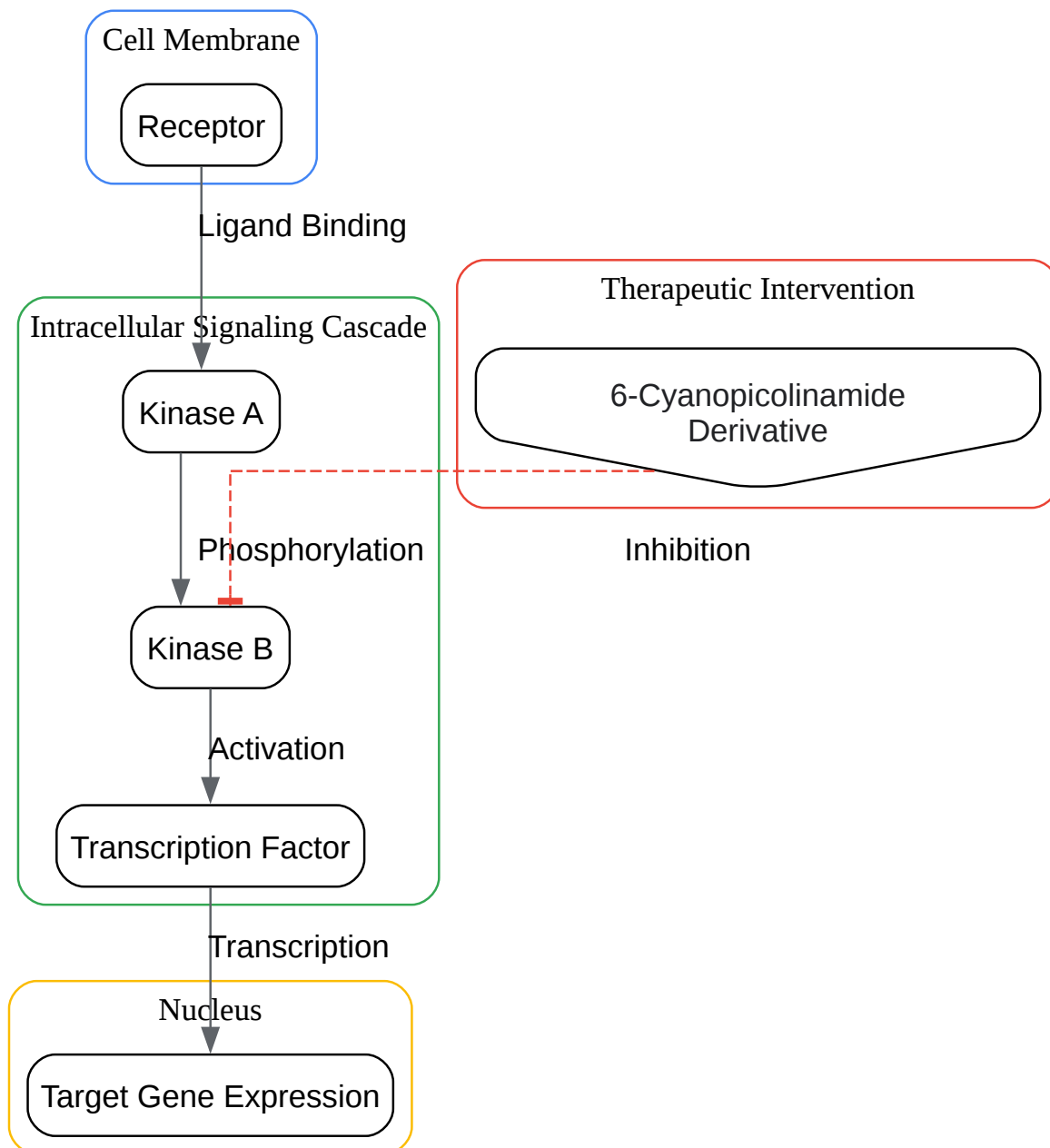
The general importance of the picolinamide core is highlighted by its presence in compounds investigated for a range of activities, including but not limited to:

- **Anticancer Agents:** The pyridine ring is a common feature in many kinase inhibitors and other anticancer drugs.
- **Antimicrobial Agents:** Certain substituted picolinamides have shown activity against various pathogens.

- CNS-active Agents: The picolinamide scaffold has been explored for the development of drugs targeting the central nervous system.

Illustrative Signaling Pathway (Hypothetical)

The following diagram illustrates a hypothetical mechanism of action where a drug candidate derived from **6-Cyanopicolinamide** could potentially inhibit a key signaling pathway implicated in a disease state.



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Caption: Hypothetical inhibition of a kinase by a **6-Cyanopicolinamide** derivative.

Conclusion

6-Cyanopicolinamide (CAS No. 52368-18-0) is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. Its well-defined chemical identity, coupled with the versatile reactivity of its cyano and amide functional groups, makes it an attractive starting material for medicinal chemists. While detailed biological studies on this specific molecule are not widely reported, the established pharmacological importance of the picolinamide scaffold suggests that derivatives of **6-Cyanopicolinamide** could hold promise in various areas of drug discovery. Further research into the synthesis, characterization, and biological evaluation of this compound and its analogues is warranted to fully explore its therapeutic potential.

References

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